

Spectroscopic Profile of 3-Methoxyoxan-4-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxyoxan-4-one

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Introduction

3-Methoxyoxan-4-one, also known as 3-methoxytetrahydro-4H-pyran-4-one, is a heterocyclic organic compound with the molecular formula $C_6H_{10}O_3$. Its structure consists of a six-membered tetrahydropyran ring, a ketone functional group at the 4-position, and a methoxy group at the 3-position. Due to a lack of readily available published experimental data for this specific molecule, this guide provides a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers, scientists, and drug development professionals in the identification and characterization of **3-Methoxyoxan-4-one**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Methoxyoxan-4-one**. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted 1H NMR Spectroscopic Data ($CDCl_3$, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 3.9 - 4.1	m	2H	H-2
~ 3.7 - 3.9	m	2H	H-6
~ 3.6	dd	1H	H-3
~ 3.4	s	3H	-OCH ₃
~ 2.6 - 2.8	m	2H	H-5

Note on Predictions: The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) are expected to be in the downfield region. The methine proton at the 3-position (H-3) will be deshielded by both the adjacent oxygen and the carbonyl group. The methoxy group protons will appear as a characteristic singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Chemical Shift (δ) ppm	Carbon Assignment
~ 205 - 210	C-4 (C=O)
~ 75 - 80	C-3
~ 65 - 70	C-2
~ 63 - 68	C-6
~ 55 - 60	-OCH ₃
~ 40 - 45	C-5

Note on Predictions: The carbonyl carbon (C-4) is expected to have the largest chemical shift. The carbons bonded to oxygen (C-2, C-3, and C-6) will appear in the typical range for ethers and oxygenated carbons. The carbon of the methoxy group will be in a characteristic upfield region for such groups.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2950 - 2850	Medium	C-H stretch (alkane)
~ 1720 - 1740	Strong	C=O stretch (ketone)
~ 1150 - 1080	Strong	C-O-C stretch (ether)

Note on Predictions: The most prominent absorption band is expected to be the strong carbonyl stretch, characteristic of a six-membered ring ketone. A strong C-O-C stretching band from the pyran ring and the methoxy group is also anticipated.

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Possible Fragment
130	[M] ⁺ (Molecular Ion)
102	[M - CO] ⁺
99	[M - OCH ₃] ⁺
71	[M - CO - OCH ₃] ⁺
43	[CH ₃ CO] ⁺

Note on Predictions: The mass spectrum is expected to show a molecular ion peak at m/z 130. Common fragmentation pathways for cyclic ketones and ethers include the loss of carbon monoxide (CO), loss of the methoxy radical (•OCH₃), and α -cleavage around the carbonyl group.[1][2][3]

Experimental Protocols

The following are generalized methodologies for the acquisition of spectroscopic data for a small organic molecule like **3-Methoxyxan-4-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrument Setup and Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity. The probe is tuned for the desired nucleus (^1H or ^{13}C).
- ^1H NMR: A standard proton spectrum is acquired with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
- ^{13}C NMR: A carbon spectrum is acquired. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 128 or more) is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, multiplicities, and integrations (for ^1H) of the peaks are analyzed.[4]

Infrared (IR) Spectroscopy

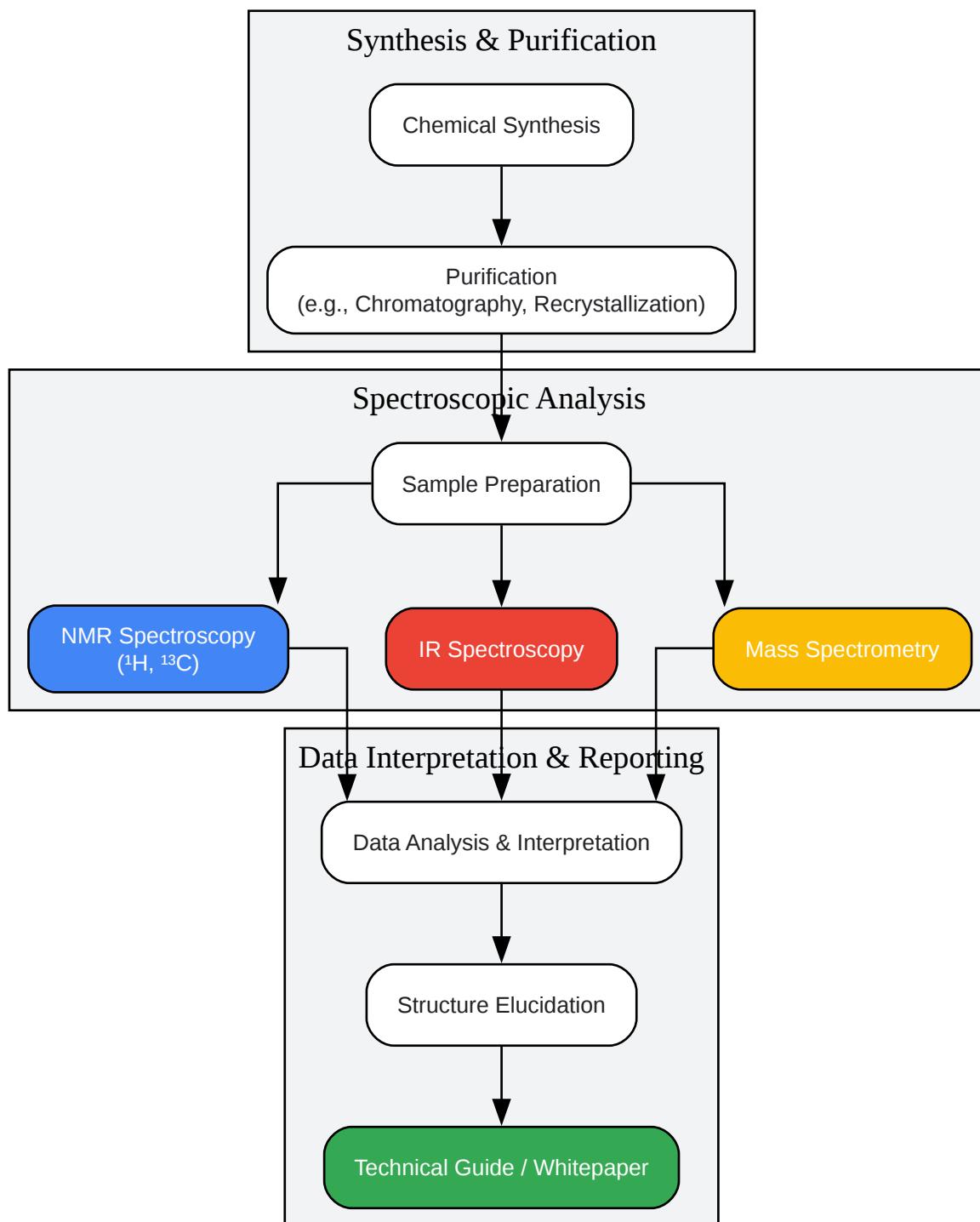
- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk, or an Attenuated Total Reflectance (ATR) accessory can be used with the neat sample.
- Data Acquisition: A background spectrum of the empty spectrometer (or the clean ATR crystal) is collected. The sample is then placed in the beam path, and the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber. The positions and intensities of the absorption bands are identified and correlated with specific functional groups.[5]

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer. For a volatile compound, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe. For less volatile compounds, a liquid chromatograph (LC-MS) with a suitable ionization source can be used.
- **Ionization:** The sample molecules are ionized. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, which typically causes extensive fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection and Data Processing:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z . The molecular ion peak is identified, and the fragmentation pattern is analyzed to elucidate the structure of the molecule.[\[1\]](#)[\[3\]](#)

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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